molecular formula C14H19NO4 B12516730 2-p-Methoxyphenylmethyl-3-acetoxy-4-hydroxypyrrolidine CAS No. 13962-16-8

2-p-Methoxyphenylmethyl-3-acetoxy-4-hydroxypyrrolidine

Cat. No.: B12516730
CAS No.: 13962-16-8
M. Wt: 265.30 g/mol
InChI Key: YKJYKKNCCRKFSL-UHFFFAOYSA-N
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Description

Anisomycin, also known as flagecidin, is an antibiotic produced by the bacterium Streptomyces griseolus. It is known for its ability to inhibit protein synthesis in eukaryotic cells by targeting the 60S ribosomal subunit.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisomycin is typically isolated from the fermentation broth of Streptomyces griseolus. The biosynthesis involves several key steps, including the incorporation of amino acids such as tyrosine, glycine, methionine, and acetate. The final step involves the acetylation of the hydroxyl group on the pyrrolidine ring .

Industrial Production Methods: Industrial production of anisomycin involves large-scale fermentation processes using optimized strains of Streptomyces griseolus. The fermentation broth is then subjected to extraction and purification processes to isolate anisomycin in its pure form .

Chemical Reactions Analysis

Types of Reactions: Anisomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various anisomycin derivatives, which can exhibit different biological activities .

Scientific Research Applications

Anisomycin has a wide range of scientific research applications:

Mechanism of Action

Anisomycin exerts its effects by binding to the 60S ribosomal subunit and inhibiting peptidyl transferase activity. This inhibition prevents the formation of peptide bonds during protein synthesis, leading to the disruption of protein and DNA synthesis. Anisomycin can also activate stress-activated protein kinases, such as c-Jun N-terminal kinase, and other signal transduction pathways .

Comparison with Similar Compounds

Uniqueness of Anisomycin: Anisomycin is unique due to its specific mechanism of action involving the inhibition of the 60S ribosomal subunit. This distinct mode of action sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

[4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJYKKNCCRKFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860286
Record name 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13962-16-8
Record name 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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